7-(2-Bromophenyl)-7-oxoheptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Bromophenyl)-7-oxoheptanenitrile: is an organic compound characterized by the presence of a bromophenyl group attached to a heptanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Bromophenyl)-7-oxoheptanenitrile typically involves the reaction of 2-bromobenzaldehyde with a nitrile compound under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the nitrile, followed by the addition of 2-bromobenzaldehyde to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaOMe, KOtBu, NaNH2
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: 7-(2-Bromophenyl)-7-oxoheptanenitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine: The compound’s structure allows for modifications that can lead to the discovery of new drugs with therapeutic properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 7-(2-Bromophenyl)-7-oxoheptanenitrile involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the nitrile group can engage in nucleophilic addition reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
- 2-Bromophenylacetonitrile
- 2-Bromophenylpropionitrile
- 2-Bromophenylbutyronitrile
Comparison: Compared to these similar compounds, 7-(2-Bromophenyl)-7-oxoheptanenitrile has a longer carbon chain, which can influence its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
7-(2-bromophenyl)-7-oxoheptanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c14-12-8-5-4-7-11(12)13(16)9-3-1-2-6-10-15/h4-5,7-8H,1-3,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRJWQXIJSJZLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCC#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642195 |
Source
|
Record name | 7-(2-Bromophenyl)-7-oxoheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-76-2 |
Source
|
Record name | 2-Bromo-ζ-oxobenzeneheptanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898766-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(2-Bromophenyl)-7-oxoheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.